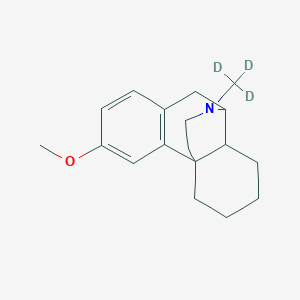

Dextromethorphan-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dextromethorphan-d3 (DM-d3) is a synthetic derivative of the naturally occurring opioid agonist, dextromethorphan (DM). DM-d3 is a chiral compound that has been used in a variety of scientific applications, including drug discovery, drug metabolism studies, and drug development. It is a potent agonist of the mu-opioid receptor and has been used to study the effects of opioid agonism on the central nervous system.

Aplicaciones Científicas De Investigación

Drug-Drug Interaction Studies

Dextromethorphan-d3 is often used in clinical pharmacokinetic drug-drug interaction studies. For instance, it has been used in a study to determine if emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor, was an inhibitor of CYP2D6 . The study involved measuring plasma dextromethorphan and metabolite (dextrorphan) concentrations before and after emvododstat administration .

Antidepressant Therapy

Dextromethorphan has been repurposed as an adjunct therapy in patients with major depressive disorder (MDD) . It has the property of non-competitively blocking NMDA receptors (like ketamine) with additional SERT and NET inhibitory action . Therefore, adding dextromethorphan to the SSRI regimen can improve clinical outcomes in MDD .

Postoperative Pain Management

Dextromethorphan stands out among both well-studied and emerging pharmacological adjuncts for postoperative pain due to its robust safety profile and unique pharmacology . It has been evaluated for its efficacy in multi-dose administration for postoperative pain management .

COVID-19 Management

Emvododstat, a drug that targets both viral replication and the hyper-reactive immune response, was found to be a potent inhibitor of immunomodulatory and inflammation-related processes by inhibition of dihydroorotate dehydrogenase to reduce the severity of SARS-CoV-2 infections . Dextromethorphan was used as a probe substrate in this study .

Bioanalytical Method Development

Dextromethorphan-d3 is used as an internal standard in bioanalytical method development. For instance, it was used in the extraction of dextromethorphan and dextrorphan from human K2 EDTA plasma using an automated liquid–liquid extraction followed by detection using LC-MS/MS .

Drug Metabolism Studies

Dextromethorphan is often used as a probe drug to study the activity of the CYP2D6 enzyme, which is involved in the metabolism of many drugs. Changes in the plasma concentrations of dextromethorphan and its metabolite dextrorphan can indicate alterations in CYP2D6 activity .

Mecanismo De Acción

- Dextromethorphan primarily acts as a low-affinity uncompetitive NMDA receptor antagonist . NMDA receptors play a crucial role in synaptic plasticity and pain modulation.

- Additionally, dextromethorphan is an agonist of the sigma-1 receptor , which may contribute to its antitussive effects .

- The stimulation of sigma-1 receptors further suppresses the cough center in the brainstem, interrupting the cough signal transmission .

- It may also impact other neurotransmitter systems due to its structural similarity to opioids, although its interaction with opioid receptors is minimal .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propiedades

IUPAC Name |

4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZASYAUGDDCJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

524713-56-2 |

Source

|

| Record name | 524713-56-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)